molecular formula C11H17N B1336597 N-(2-phenylethyl)propan-2-amine CAS No. 52007-97-3

N-(2-phenylethyl)propan-2-amine

Cat. No.: B1336597
CAS No.: 52007-97-3
M. Wt: 163.26 g/mol
InChI Key: HNPAEWJKFXEUDW-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)propan-2-amine is a secondary amine featuring a phenethyl group (benzene ring attached to an ethyl chain) linked to an isopropylamine moiety. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. The compound’s amine group and aromatic substituent make it a candidate for further functionalization, such as N-acylation or incorporation into polymers .

Properties

IUPAC Name

N-(2-phenylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPAEWJKFXEUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436223
Record name N-(2-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52007-97-3
Record name N-(2-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(2-phenylethyl)propan-2-amine typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of immobilized whole-cell biocatalysts with transaminase activity has also been explored for the synthesis of enantiopure derivatives .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylethyl)propan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-phenylethyl)propan-2-amine is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Application Description
Building BlockUsed in the synthesis of pharmaceuticals and agrochemicals.
Reaction MediumServes as a solvent or reagent in organic reactions.

Biology

Research has indicated that this compound may interact with various biological systems. Studies are ongoing to explore its potential biological activity, particularly its effects on neurotransmitter systems.

Biological Activity Potential Effects
Neurotransmitter ModulationMay influence dopamine and serotonin pathways.
Enzyme InteractionPotential inhibition of amine oxidases, affecting metabolism of biogenic amines.

Medical Applications

This compound is being investigated for its therapeutic potential, particularly in treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive substances suggests possible efficacy in modulating mood and cognitive functions.

Case Study: Neurological Disorders

A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral assays, suggesting its potential as an antidepressant agent .

Study Parameter Findings
Model UsedRodent models of depression
Behavioral AssaysIncreased locomotion and reduced despair-like behavior

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis facilitates the development of various products.

Industry Application
PharmaceuticalsUsed in synthesizing active pharmaceutical ingredients (APIs).
AgrochemicalsServes as a precursor for developing pesticides and herbicides.

Mechanism of Action

N-(2-phenylethyl)propan-2-amine exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes. It is known to influence the dopaminergic and adrenergic systems, which play critical roles in mood regulation, stress response, and voluntary movement . The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Notes
N-(2-Phenylethyl)propan-2-amine C₁₁H₁₇N Phenethyl + isopropylamine Not specified Polymer precursors, drug intermediates
N-(1-Phenylethyl)propan-2-amine C₁₁H₁₇N 1-Phenylethyl isomer Not specified Structural analog for studies
Phenpromethamine C₁₀H₁₅N N-methyl, 2-phenyl substitution Reductive amination Pharmacological use
N-(2,2-Diphenylethyl)propanamide C₂₈H₂₇NO₂ Diphenylethyl + naproxen amide DCC-mediated coupling Bioactive hybrid molecules
1-(5-Methylthiophen-2-yl)propan-2-amine C₈H₁₃NS Thiophene ring Not specified Electronic materials

Key Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) on aromatic rings enhance reactivity in N-acylation reactions, critical for polymer synthesis .
  • Steric and Electronic Factors : Structural isomers (e.g., 1-phenylethyl vs. 2-phenylethyl) influence molecular interactions, impacting drug binding or material properties.
  • Hybrid Molecules : Compounds like N-(2,2-diphenylethyl)propanamide demonstrate the utility of combining aromatic and amine functionalities for targeted bioactivity .

Biological Activity

N-(2-phenylethyl)propan-2-amine, also known as N-phenethylpropan-2-amine , is an organic compound with the molecular formula C11H17NC_{11}H_{17}N. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, for its potential biological activities and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and relevant research findings.

Interaction with Receptors and Enzymes

This compound is known to interact with several biological receptors and enzymes. Its primary mechanism involves modulating neurotransmitter systems, particularly those related to catecholamines. This compound can influence the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound may enhance the levels of these neurotransmitters, potentially leading to increased mood and cognitive function .

Cellular Effects

The compound's effects on cells are multifaceted and depend on various factors such as concentration and cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate pathways associated with cell survival and proliferation, making it a candidate for further studies in cancer research .

Metabolic Pathways

This compound plays a role in several metabolic pathways. It is involved in the metabolism of biogenic amines and can impact metabolic flux by interacting with various enzymes and cofactors. This interaction can lead to changes in metabolite levels, further influencing cellular functions .

Case Studies

Data Table: Summary of Biological Activities

Activity Effect References
MAO InhibitionIncreased levels of neurotransmitters
AntimicrobialPotential activity against bacterial strains
NeuropharmacologicalPossible treatment for mood disorders
Anti-cancerInduction of apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.